3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid
描述
3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, also known as CCPA, is a potent and selective agonist for the adenosine A1 receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular disorders, neurological disorders, and cancer.
作用机制
3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid activates the adenosine A1 receptor by binding to its allosteric site, leading to a conformational change that enhances the receptor's affinity for its endogenous ligand, adenosine. This results in the activation of downstream signaling pathways, including inhibition of adenylate cyclase and activation of potassium channels, leading to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects:
3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and neuroprotective effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid is its high selectivity for the adenosine A1 receptor, which allows for precise modulation of this receptor's activity without affecting other adenosine receptors. However, 3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid's potency and efficacy can vary depending on the experimental conditions, and its effects may be influenced by factors such as receptor desensitization and downregulation.
未来方向
There are several potential future directions for research on 3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid, including its use as a therapeutic agent in various disease models, its potential as a tool for studying adenosine receptor signaling, and its development as a drug candidate for clinical use. Further studies are needed to elucidate the mechanisms underlying 3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid's effects and to optimize its pharmacological properties for therapeutic applications.
科学研究应用
3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been widely used in scientific research for its ability to selectively activate the adenosine A1 receptor. This receptor is involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. 3-[(cyclohexylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid has been shown to have beneficial effects in several disease models, including ischemic heart disease, Parkinson's disease, and epilepsy.
属性
IUPAC Name |
3-(cyclohexylcarbamoyl)-1-methylpyrazole-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c1-15-7-9(12(17)18)10(14-15)11(16)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,13,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCHZISHAIIOBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2CCCCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。